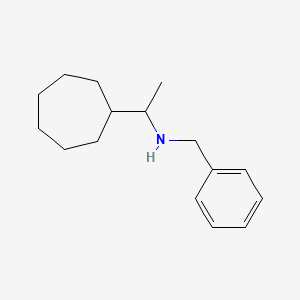

N-(1-Cycloheptylethyl)benzylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cycloheptylethyl)benzylamine is a chemical compound with the molecular formula C16H25N . It is a derivative of benzylamine, which consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .

Synthesis Analysis

The synthesis of benzylamines, which are precursors to N-(1-Cycloheptylethyl)benzylamine, can be achieved through several methods. One common method involves the reaction of benzyl chloride and ammonia . Another method involves the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . A more environmentally friendly approach would be to couple benzyl alcohols with ammonia directly .Molecular Structure Analysis

The molecular structure of N-(1-Cycloheptylethyl)benzylamine is based on its molecular formula, C16H25N . It is a derivative of benzylamine, which has a condensed structural formula of C6H5CH2NH2 .Chemical Reactions Analysis

Benzylamines, including N-(1-Cycloheptylethyl)benzylamine, can undergo a variety of chemical reactions. For instance, they can be alkylated using a Mn(I) pincer catalyst, which enables an atom-economic and highly efficient N-alkylation of amines with alcohols . They can also undergo oxidative debenzylation to provide the corresponding amides and carbonyl compounds .科学的研究の応用

Oxidative Conversion in Chemical Synthesis

N-(1-Cycloheptylethyl)benzylamine, as a derivative of benzylamine, plays a crucial role in chemical synthesis. Tashrifi et al. (2021) highlighted its importance in the synthesis of N-heterocycles, a fundamental component in pharmaceutics, via oxidative reactions. These reactions are facilitated by various catalysts under different conditions, emphasizing the versatility of benzylamines in chemical industries (Tashrifi et al., 2021).

Catalysis and Synthesis of Complex Compounds

Sun et al. (2023) described a Cu-catalyzed oxidative cascade cyclization using benzylamines for synthesizing 1,4-dihydropyridines. This method demonstrates the utility of benzylamines in forming complex molecular structures with high efficiency, contributing significantly to the field of organic synthesis (Sun et al., 2023).

Application in Monoamine Oxidase Inactivation

Research by Silverman and Yamasaki (1984) explored the use of a benzylamine derivative in inactivating monoamine oxidase, an enzyme relevant in neurotransmitter metabolism. This research provides insights into the biochemical interactions and mechanisms of enzyme inactivation (Silverman & Yamasaki, 1984).

Development of Sustainable Catalytic Methodologies

Yan, Feringa, and Barta (2016) focused on the role of benzylamines in developing novel, sustainable catalytic methodologies for pharmaceutically active compounds. Their work underlines the importance of benzylamines in green chemistry and sustainable practices (Yan, Feringa, & Barta, 2016).

Chemoselective Catalytic Processes

Cheng et al. (2009) presented a novel method for the N-debenzylation of benzylamines, demonstrating the chemoselective catalytic processes involving benzylamines. Their work contributes to the understanding of selective catalytic reactions in organic chemistry (Cheng et al., 2009).

Safety And Hazards

The safety data sheet for benzylamine, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . Specific safety data for N-(1-Cycloheptylethyl)benzylamine was not found in the retrieved sources.

特性

IUPAC Name |

N-benzyl-1-cycloheptylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N/c1-14(16-11-7-2-3-8-12-16)17-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-17H,2-3,7-8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVVNPUXKJHWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCCC1)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-cycloheptylethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)

![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)

![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)

![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)

![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)

![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)